Bizelesin

Description

This compound is a synthetic cyclopropylpyrroloindole antineoplastic antibiotic. this compound binds to the minor groove of DNA and induces interstrand cross-linking of DNA, thereby inhibiting DNA replication and RNA synthesis. this compound also enhances p53 and p21 induction and triggers G2/M cell-cycle arrest, resulting in cell senescence without apoptosis. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

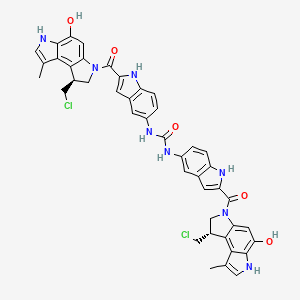

structure given in first source

Properties

IUPAC Name |

1,3-bis[2-[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H36Cl2N8O5/c1-19-15-46-39-33(54)11-31-37(35(19)39)23(13-44)17-52(31)41(56)29-9-21-7-25(3-5-27(21)50-29)48-43(58)49-26-4-6-28-22(8-26)10-30(51-28)42(57)53-18-24(14-45)38-32(53)12-34(55)40-36(38)20(2)16-47-40/h3-12,15-16,23-24,46-47,50-51,54-55H,13-14,17-18H2,1-2H3,(H2,48,49,58)/t23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONKWHRXTPJODV-DNQXCXABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C(C=C3C(=C12)C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8CC(C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CNC2=C(C=C3C(=C12)[C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8C[C@H](C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H36Cl2N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156213 | |

| Record name | Bizelesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

815.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129655-21-6 | |

| Record name | Bizelesin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129655216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bizelesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12352 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIZELESIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=615291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bizelesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIZELESIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0O9OBI87E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Target of Bizelesin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bizelesin (NSC 615291, U-77779) is a potent synthetic antineoplastic agent belonging to the cyclopropylpyrroloindole (CPI) family. Its primary molecular target is DNA , where it acts as a bifunctional alkylating agent. This compound exhibits high sequence selectivity, preferentially binding to the minor groove of AT-rich regions of DNA.[1][2] Its mechanism of action involves the formation of covalent interstrand cross-links, which are highly cytotoxic lesions that obstruct fundamental cellular processes such as DNA replication and RNA synthesis.[1][3][4] This ultimately leads to a G2/M phase cell cycle arrest and induction of cellular senescence, a response mediated by the p53/p21 signaling pathway. This document provides a comprehensive technical overview of this compound's molecular target, its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays used in its characterization.

Molecular Target and Mechanism of Action

This compound's cytotoxic effects are a direct consequence of its interaction with genomic DNA. It is a synthetic analogue of the natural product CC-1065 and is designed for enhanced DNA binding and alkylating efficiency.

DNA as the Primary Molecular Target

The definitive molecular target of this compound is the minor groove of double-stranded DNA. Unlike many other DNA-interacting agents that bind to the major groove, this compound's structure allows it to fit snugly within the narrower minor groove.

Sequence-Specific DNA Binding

This compound demonstrates a strong preference for AT-rich sequences. The consensus binding site has been identified as 5'-T(A/T)₄A-3'. This sequence selectivity is a key aspect of its mechanism and is thought to contribute to its high potency.

Bifunctional Alkylation and Interstrand Cross-linking

This compound possesses two reactive chloromethyl groups that are converted to highly reactive cyclopropyl moieties. This bifunctional nature allows it to alkylate two separate adenine bases. Specifically, it forms a covalent bond at the N-3 position of adenine. When the target adenines are located on opposite strands of the DNA helix and are appropriately spaced, this compound can form a highly toxic DNA interstrand cross-link (ICL). These ICLs physically prevent the separation of the DNA strands, a process essential for both DNA replication and transcription. While it can also form single-strand adducts, the formation of ICLs is considered the primary contributor to its potent cytotoxicity.

Quantitative Data

The potency of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data related to its cytotoxic activity and DNA damaging potential.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Assay Type | Reference |

| L1210 | Murine Leukemia | 2.3 pM | 48 hours | Cell Bioassay | |

| HCT116 | Human Colon Carcinoma | 2 pM | 4 hours | Colony Formation | |

| HeLaS3 | Human Cervical Carcinoma | 0.06 ng/mL | Not Specified | Cytotoxicity Assay |

Table 2: In Vivo Antitumor Activity of this compound in Human Tumor Xenografts

| Tumor Model | Cancer Type | Activity | Reference |

| CAKI-1 | Renal | >1.0 log10 cell kill | |

| LX-1 | Lung | >1.0 log10 cell kill | |

| HT-29 | Colon | >1.0 log10 cell kill | |

| LOX IMVI | Melanoma | >1.0 log10 cell kill | |

| UACC-62 | Melanoma | >1.0 log10 cell kill | |

| MX-1 | Mammary | >1.0 log10 cell kill |

Table 3: Quantification of this compound-Induced DNA Lesions

| Genomic Region | Lesion Frequency (lesions kbp⁻¹ µM⁻¹) | Reference |

| c-myc (MAR domain) | 2.13 | |

| Apolipoprotein B (MAR domain) | 7.06 | |

| Bulk DNA | 0.87 | |

| β-globin gene | 0.75 | |

| c-myc origin of replication | 0.87 |

Signaling Pathways and Cellular Response

The DNA damage inflicted by this compound activates a cascade of cellular signaling pathways, ultimately determining the fate of the cell.

DNA Damage Response and G2/M Cell Cycle Arrest

The formation of this compound-DNA adducts, particularly interstrand cross-links, is recognized by the cell's DNA damage response (DDR) machinery. This leads to the activation of upstream kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases then phosphorylate and activate a number of downstream targets, a key one being the tumor suppressor protein p53. Activated p53 functions as a transcription factor, upregulating the expression of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). p21, in turn, binds to and inhibits cyclin-CDK complexes, particularly those that drive the G2 to M phase transition of the cell cycle. This results in a robust G2/M cell cycle arrest, providing the cell with time to repair the DNA damage.

Induction of Cellular Senescence

In many cancer cell lines, prolonged G2/M arrest induced by this compound does not lead to apoptosis (programmed cell death). Instead, the cells enter a state of irreversible growth arrest known as cellular senescence. This is a key differentiator from other DNA damaging agents that are potent inducers of apoptosis. The p53/p21 axis is crucial for the establishment and maintenance of this senescent state.

References

- 1. researchgate.net [researchgate.net]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Region-specific DNA damage by AT-specific DNA-reactive drugs is predicted by drug binding specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical pharmacology of this compound, a potent bifunctional analog of the DNA-binding antibiotic CC-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]

Bizelesin: A Technical Guide to a Potent DNA Minor Groove Binding Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bizelesin is a potent synthetic antitumor agent belonging to the cyclopropylpyrroloindole (CPI) family, analogous to the natural product CC-1065. It functions as a DNA minor groove binding agent with a distinctive mechanism of action involving bifunctional alkylation. This dual activity leads to the formation of highly cytotoxic DNA interstrand cross-links, primarily in AT-rich sequences. This compound's profound impact on DNA integrity triggers a robust cellular damage response, often culminating in cell cycle arrest and senescence. This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailing essential experimental protocols, and visualizing its mechanism of action and relevant experimental workflows.

Introduction

DNA minor groove binders are a class of small molecules that non-covalently or covalently interact with the minor groove of the DNA double helix.[1][2][3] This interaction can interfere with DNA replication, transcription, and repair processes, making them attractive candidates for anticancer drug development.[4][5] this compound (NSC-615291) is a highly potent bifunctional alkylating agent that exhibits a strong preference for the minor groove. Its unique structure allows it to form covalent adducts with adenine bases on opposite DNA strands, resulting in interstrand cross-links that are particularly challenging for cellular repair machinery. This document serves as a comprehensive resource for researchers engaged in the study and development of DNA-targeted therapies.

Mechanism of Action

This compound's mechanism of action is a multi-step process that begins with its selective binding to the DNA minor groove and culminates in the formation of cytotoxic lesions.

2.1. DNA Minor Groove Binding and Alkylation:

This compound's crescent shape complements the curvature of the DNA minor groove, facilitating its initial non-covalent binding. It displays a high affinity for AT-rich sequences, specifically targeting the N3 position of adenine. Following binding, the two chloromethyl moieties of this compound are converted to reactive cyclopropyl groups. These electrophilic groups then covalently bond with adenine bases on opposing DNA strands, leading to the formation of an interstrand cross-link. This cross-linking physically prevents the separation of the DNA strands, thereby inhibiting critical cellular processes like DNA replication and transcription.

2.2. Cellular Response to this compound-Induced DNA Damage:

The formation of this compound-induced DNA interstrand cross-links triggers a robust DNA damage response (DDR). This response is primarily mediated by the p53 tumor suppressor protein and its downstream effector, p21. Upon sensing DNA damage, p53 is activated and transcriptionally upregulates the expression of p21. The p21 protein, a cyclin-dependent kinase inhibitor, then enforces a cell cycle arrest, typically at the G2/M phase, providing the cell with time to repair the damage. However, the complex and severe nature of this compound's interstrand cross-links often makes repair difficult. Consequently, prolonged cell cycle arrest can lead to cellular senescence, a state of irreversible growth arrest, rather than apoptosis (programmed cell death).

References

- 1. buckinstitute.org [buckinstitute.org]

- 2. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 3. OHSU SenNet Senescence-Associated Beta-Galactosidase (SA b-Gal) Staining of Carboxymethyl Cellulose (CMC) E... [protocols.io]

- 4. mybiosource.com [mybiosource.com]

- 5. Structural interpretation of DNA-protein hydroxyl-radical footprinting experiments with high resolution using HYDROID - PMC [pmc.ncbi.nlm.nih.gov]

Structural Determinants of Cytotoxicity in Bizelesin Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bizelesin, a potent synthetic analogue of the natural product CC-1065, is a bifunctional alkylating agent that exhibits remarkable cytotoxic activity against a range of cancer cell lines.[1][2] Its mechanism of action involves sequence-selective binding to the minor groove of DNA, primarily at AT-rich regions, followed by the formation of covalent interstrand cross-links.[3][4] This covalent modification of DNA disrupts essential cellular processes such as replication and transcription, ultimately leading to cell death. The unique bifunctional nature of this compound, conferred by its two reactive cyclopropylpyrroloindole (CPI) units, distinguishes it from its monofunctional counterpart, adozelesin, and contributes to its enhanced potency.[5]

This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of this compound analogues. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular and cellular pathways to serve as a comprehensive resource for researchers in the field of anticancer drug development.

Core Structure and Mechanism of Action

This compound's structure consists of two CPI electrophilic moieties linked by a central urea-containing spacer. The CPI units are responsible for alkylating the N3 position of adenine residues in the DNA minor groove. The bifunctionality of this compound allows it to span the minor groove and alkylate adenines on opposing strands, resulting in a highly cytotoxic DNA interstrand cross-link.

The logical workflow for this compound's mechanism of action can be summarized as follows:

Structure-Activity Relationship (SAR)

The cytotoxic potency of this compound analogues is exquisitely sensitive to structural modifications. Key areas of the molecule that have been explored in SAR studies include the alkylating moieties, the central linker, and the DNA-binding domains.

The Importance of Bifunctionality

A central theme in the SAR of this compound is the critical role of its bifunctional nature. Comparison with its monofunctional analogue, adozelesin, consistently demonstrates the superior cytotoxicity of this compound. This is attributed to the highly lethal nature of the interstrand cross-links formed by this compound, as opposed to the mono-adducts formed by adozelesin.

| Compound | Cell Line | IC50 (pM) | Reference |

| This compound | L1210 | 2.3 | |

| Adozelesin | L1210 | 3.4 | |

| CC-1065 | L1210 | 88.1 | |

| This compound | HCT116 | 2 | |

| Adozelesin | HCT116 | 200 |

Table 1: Comparative cytotoxicity of this compound, its monofunctional analogue adozelesin, and the parent compound CC-1065.

The degradation of this compound in aqueous solution leads to the formation of mono- and dicyclopropyl derivatives. Interestingly, these derivatives have been shown to be equipotent to the parent this compound in L1210 cell bioassays, suggesting that the active form of the drug is generated intracellularly.

Influence of the Central Linker

While specific quantitative data on a systematic series of this compound analogues with varied linkers is limited in the public domain, studies on related DNA minor groove binders and bis-intercalators highlight the importance of the linker's length, rigidity, and composition. The linker in this compound is designed to provide the correct spacing and orientation for the two CPI units to effectively cross-link DNA. Modifications to the linker that alter this optimal geometry would be expected to reduce cytotoxic activity.

Cellular Signaling Response to this compound-Induced DNA Damage

This compound-induced DNA interstrand cross-links trigger a robust DNA damage response (DDR). This signaling cascade ultimately determines the fate of the cell, leading to either cell cycle arrest and senescence or, in some contexts, apoptosis. A key pathway involved is the p53-p21 axis.

Studies have shown that this compound treatment leads to the induction of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. This results in a sustained G2/M cell cycle arrest, ultimately leading to cellular senescence. In contrast, the monofunctional adozelesin is more likely to induce apoptosis, particularly at higher concentrations. This differential cell fate decision appears to be a key aspect of their distinct biological activities.

Experimental Protocols

Cytotoxicity Assay (Clonogenic Assay)

This protocol is adapted from studies evaluating the cytotoxicity of this compound and adozelesin in HCT116 cells.

1. Cell Seeding:

-

Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum.

-

Seed cells in 60 mm plates at a density that allows for logarithmic growth for 48 hours prior to drug treatment.

2. Drug Treatment:

-

Prepare stock solutions of this compound analogues in a suitable solvent (e.g., DMSO).

-

Dilute the stock solutions to the desired final concentrations in culture medium.

-

Treat the cells with the this compound analogues for 4 hours. Include a vehicle control (e.g., DMSO at a final concentration <0.1%).

3. Colony Formation:

-

After the 4-hour treatment, wash the cells with phosphate-buffered saline (PBS).

-

Trypsinize the cells, pellet them by centrifugation, and resuspend in fresh medium.

-

Plate the cells at various densities (e.g., 100 to 10,000 cells per 35 mm plate) to ensure a countable number of colonies.

-

Incubate the plates for 10-14 days to allow for colony formation.

4. Staining and Counting:

-

Fix the colonies with a solution of 10% methanol and 10% acetic acid.

-

Stain the colonies with 0.5% crystal violet in 20% ethanol.

-

Count the number of colonies (defined as a group of >50 cells).

5. Data Analysis:

-

Express the number of colonies in the drug-treated plates as a percentage of the colonies in the vehicle-treated control plates.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits colony formation by 50%.

DNA Alkylation and Cross-linking Assays

1. DNA Substrate Preparation:

-

Use a linearized plasmid DNA or a specific DNA oligonucleotide containing the preferred this compound binding sequence (AT-rich).

-

Radiolabel one end of the DNA with 32P for visualization.

2. Drug Incubation:

-

Incubate the DNA substrate with varying concentrations of the this compound analogue in a suitable buffer at 37°C for a defined period.

3. Denaturation and Gel Electrophoresis:

-

Denature the DNA by heating or by treatment with alkali.

-

Separate the DNA fragments on a denaturing polyacrylamide gel.

4. Visualization and Analysis:

-

Visualize the DNA bands by autoradiography.

-

Mono-alkylation will result in strand cleavage at the site of the adduct upon piperidine treatment (Maxam-Gilbert sequencing chemistry).

-

Interstrand cross-links will result in a slower migrating band corresponding to the cross-linked duplex that resists denaturation. The intensity of this band can be quantified to determine the cross-linking efficiency.

DNA Binding Affinity Assays

Fluorescence Intercalator Displacement (FID) Assay:

This is a high-throughput method to assess the relative DNA binding affinity of compounds.

1. Assay Setup:

-

Use a fluorescent intercalator (e.g., ethidium bromide or thiazole orange) that exhibits increased fluorescence upon binding to DNA.

-

Prepare a solution of DNA (e.g., calf thymus DNA or a specific oligonucleotide) and the intercalator in a buffer.

2. Compound Addition:

-

Add increasing concentrations of the this compound analogue to the DNA-intercalator complex.

3. Fluorescence Measurement:

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

4. Data Analysis:

-

A decrease in fluorescence indicates that the this compound analogue is displacing the intercalator from the DNA.

-

The concentration of the analogue required to displace 50% of the intercalator (DC50) can be determined and used to rank the DNA binding affinity of different analogues.

Surface Plasmon Resonance (SPR):

SPR provides real-time, label-free analysis of biomolecular interactions.

1. Chip Preparation:

-

Immobilize a biotinylated DNA oligonucleotide containing the target binding sequence onto a streptavidin-coated sensor chip.

2. Analyte Injection:

-

Inject a solution of the this compound analogue at various concentrations over the sensor surface.

3. Signal Detection:

-

Monitor the change in the SPR signal, which is proportional to the mass of the analyte binding to the immobilized DNA.

4. Data Analysis:

-

Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants.

-

Calculate the equilibrium dissociation constant (Kd = kd/ka) to quantify the binding affinity.

Conclusion

The structural activity relationship of this compound analogues is a complex interplay of factors that govern their DNA binding affinity, alkylating efficiency, and the subsequent cellular response. The bifunctional nature of these compounds is paramount to their high cytotoxicity, which is mediated by the formation of DNA interstrand cross-links. These lesions trigger a p53- and p21-dependent DNA damage response that often culminates in cellular senescence. Future research aimed at synthesizing novel this compound analogues with modified linkers and DNA-binding domains, coupled with detailed biological evaluation using the protocols outlined in this guide, will be crucial for the development of next-generation anticancer agents with improved therapeutic indices.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Preclinical antitumor activity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and activity relationship of several novel CC-1065 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical pharmacology of this compound, a potent bifunctional analog of the DNA-binding antibiotic CC-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Bizelesin-Induced DNA Interstrand Cross-Linking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bizelesin is a potent synthetic antitumor agent belonging to the cyclopropylpyrroloindole (CPI) family, analogous to the natural product CC-1065. Its cytotoxicity stems from its ability to form DNA interstrand cross-links (ICLs) within the minor groove, primarily at AT-rich sequences. This covalent linkage of the two DNA strands physically obstructs essential cellular processes such as DNA replication and transcription, leading to cell cycle arrest and, ultimately, cell death or senescence. This technical guide provides an in-depth overview of the core principles of this compound's mechanism of action, featuring quantitative data on its cytotoxic effects, detailed experimental protocols for its study, and visualizations of the key molecular pathways and experimental workflows involved.

Introduction to this compound

This compound (U-77779; NSC 615291) is a bifunctional alkylating agent designed as a synthetic analog of the antibiotic CC-1065.[1] Unlike its monofunctional counterparts like adozelesin, this compound possesses two reactive chloromethyl groups that can be converted to cyclopropyl alkylating species. This dual reactivity allows it to form both single-strand DNA lesions and the more cytotoxic double-strand DNA cross-links.[2][3] this compound exhibits extraordinary potency against a variety of cancer cell lines, with activity observed at picomolar concentrations. Its unique mechanism of action and high potency have made it a subject of interest in cancer research and for potential use in targeted therapies.

Mechanism of Action: DNA Interstrand Cross-Linking

This compound's primary mechanism of action involves a sequence-selective alkylation of DNA within the minor groove. It preferentially targets adenine residues at the N-3 position within AT-rich sequences. The bifunctional nature of this compound allows it to react with adenines on opposite DNA strands, creating a covalent interstrand cross-link. This cross-link physically prevents the separation of the DNA double helix, a critical step for both DNA replication and transcription, thereby effectively halting these processes.

The formation of these bulky adducts in the DNA triggers a cellular DNA damage response (DDR). In response to this compound-induced damage, cells typically arrest in the G2/M phase of the cell cycle. This cell cycle arrest is primarily mediated by the activation of the p53 tumor suppressor protein and its downstream effector, the cyclin-dependent kinase inhibitor p21. The sustained G2/M arrest can lead to cellular senescence, a state of irreversible growth arrest, rather than apoptosis in some cell types.

Quantitative Data: Cytotoxicity of this compound

The cytotoxic potency of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness. Below is a summary of reported IC50 values for this compound.

| Cell Line | Cancer Type | IC50 Value | Reference |

| HCT116 | Colon Carcinoma | 2 pM | |

| L1210 | Murine Leukemia | 2.3 pM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with this compound, providing a measure of cytotoxicity.

Materials:

-

This compound stock solution

-

Complete cell culture medium

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

6-well or 100 mm cell culture plates

-

Methylene blue staining solution (0.5% in 70% ethanol) or Crystal Violet (0.5%)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 4 hours). Include a vehicle-only control.

-

Incubation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Fixation and Staining: Aspirate the medium, wash the colonies with PBS, and fix them with a suitable fixative (e.g., 10% formalin) for 15-30 minutes. Stain the colonies with methylene blue or crystal violet solution for 30-60 minutes.

-

Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group relative to the untreated control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following this compound treatment.

Materials:

-

This compound-treated and control cells

-

PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in a single-cell suspension.

-

Fixation: While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%. Fix the cells on ice for at least 2 hours or at -20°C overnight.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI/RNase A staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Western Blotting for p53 and p21

This technique is used to detect and quantify the protein levels of p53 and p21, key mediators of the cellular response to this compound.

Materials:

-

This compound-treated and control cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-p53 and anti-p21, typically used at 1:1000 dilution)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

-

Protein Extraction: Lyse cells in lysis buffer, quantify protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 and p21 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control to determine relative protein expression levels.

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Interstrand Cross-Link Detection

The Comet assay is a sensitive method to detect DNA damage, including interstrand cross-links, at the level of individual cells. A modified protocol is used to specifically detect ICLs.

Materials:

-

This compound-treated and control cells

-

Low melting point agarose (LMPA)

-

Normal melting point agarose (NMPA)

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer

-

DNA staining dye (e.g., SYBR Green or PI)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Embedding: Mix a single-cell suspension with LMPA and layer it onto a microscope slide pre-coated with NMPA.

-

Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Irradiation (for ICL detection): To specifically detect ICLs, after the initial treatment with this compound and a recovery period, cells are irradiated with a fixed dose of X-rays (e.g., 5 Gy) on ice immediately before lysis. The cross-links will reduce the amount of DNA migration caused by the strand breaks from the X-rays.

-

Alkaline Unwinding and Electrophoresis: Place the slides in alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the number of interstrand cross-links. Quantify the comet tail moment or percentage of DNA in the tail using specialized software.

Visualizations

Signaling Pathway of this compound-Induced Cell Cycle Arrest

The following diagram illustrates the signaling cascade initiated by this compound-induced DNA interstrand cross-links, leading to G2/M cell cycle arrest.

Experimental Workflow for Characterizing this compound

This diagram outlines the logical flow of experiments to comprehensively study the effects of this compound.

References

The Critical Axis of p53 and p21 in Bizelesin-Induced Cellular Senescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal roles of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, in the process of cellular senescence induced by the potent DNA-alkylating agent, Bizelesin. Understanding this signaling cascade is crucial for the development of targeted cancer therapies that leverage senescence as a therapeutic endpoint.

This compound, a bifunctional alkylating agent, induces complex DNA lesions, primarily interstrand cross-links in the minor groove of DNA.[1] This genotoxic stress activates a robust DNA damage response (DDR), leading to distinct cellular fates. In cells with functional p53, this compound predominantly triggers a G2/M cell cycle arrest that culminates in irreversible cellular senescence.[2] This process is critically dependent on the transcriptional activation of p21 by p53. In the absence of p21, the cellular response to this compound shifts from senescence to apoptosis, highlighting p21 as a key molecular switch in determining the ultimate outcome of this compound treatment.[2]

Data Presentation

The following tables summarize the qualitative and quantitative effects of this compound on senescence and the p53/p21 pathway, primarily in the HCT116 human colon carcinoma cell line. It is important to note that while the qualitative effects are well-documented, precise quantitative data from dose-response studies with this compound are not extensively available in the public domain.

Table 1: Effect of this compound on Cellular Fate in HCT116 Cells

| Cell Line | This compound Concentration | Primary Outcome | p53 Status | p21 Status |

| HCT116 (Wild-Type) | Low and High | Senescence | Wild-Type | Induced |

| HCT116 p21-/- | Low and High | Apoptosis | Wild-Type | Null |

Table 2: Molecular Events in this compound-Induced Senescence in HCT116 Cells

| Molecular Event | Observation | Methodology |

| DNA Damage | Induction of DNA double-strand cross-links | Not specified |

| p53 Activation | Enhanced induction and phosphorylation | Western Blot |

| p21 Expression | Enhanced induction | Western Blot, qRT-PCR |

| Cell Cycle | G2/M Arrest | Flow Cytometry |

| Apoptosis | Not significantly induced in wild-type cells; induced in p21-null cells | TUNEL assay, Caspase-3 cleavage |

Source:

Signaling Pathways and Experimental Workflows

Caption: this compound-induced DNA damage activates p53, leading to p21-mediated G2/M arrest and senescence.

Caption: Experimental workflow for studying this compound-induced senescence.

Experimental Protocols

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is adapted from established methods for detecting SA-β-gal activity, a key biomarker of senescent cells.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS

-

X-gal stock solution: 20 mg/mL in dimethylformamide (DMF)

-

Staining Solution (prepare fresh):

-

1 mg/mL X-gal (from stock)

-

40 mM Citric acid/Sodium phosphate, pH 6.0

-

5 mM Potassium ferrocyanide

-

5 mM Potassium ferricyanide

-

150 mM NaCl

-

2 mM MgCl₂

-

Procedure:

-

Plate HCT116 cells in a 6-well plate and treat with this compound as required.

-

Wash cells twice with ice-cold PBS.

-

Fix cells with 1 mL of Fixation Solution for 10-15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Add 1 mL of freshly prepared Staining Solution to each well.

-

Incubate the plate at 37°C without CO₂ for 12-16 hours, or until a blue color develops in the senescent cells.

-

Observe the cells under a microscope and capture images.

-

Quantify the percentage of blue-stained (senescent) cells out of the total number of cells.

Western Blot for p53 and p21

This protocol outlines the detection of p53 and p21 protein levels by Western blotting.

Materials:

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels (12% for p21, 10% for p53)

-

PVDF membrane

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary antibodies:

-

Mouse anti-human p53 (e.g., DO-1 clone) diluted 1:1000 in Blocking Buffer

-

Mouse anti-human p21 (e.g., F-5 clone) diluted 1:500 in Blocking Buffer

-

-

Secondary antibody: HRP-conjugated anti-mouse IgG diluted 1:5000 in Blocking Buffer

-

Enhanced Chemiluminescence (ECL) substrate

-

Loading control antibody (e.g., anti-β-actin)

Procedure:

-

After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-p53 or anti-p21) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for a loading control to normalize protein levels.

Quantitative Real-Time PCR (qRT-PCR) for p21 (CDKN1A)

This protocol is for the quantification of p21 mRNA expression levels.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green qPCR Master Mix

-

qRT-PCR instrument

-

Forward and reverse primers for human p21 (CDKN1A) and a housekeeping gene (e.g., GAPDH).

-

p21 Forward Primer: 5'-GGCAGACCAGCATGACAGATT-3'

-

p21 Reverse Primer: 5'-GCGGATTAGGGCTTCCTCTT-3'

-

GAPDH Forward Primer: 5'-GAAGGTGAAGGTCGGAGTCA-3'

-

GAPDH Reverse Primer: 5'-TTGAGGTCAATGAAGGGGTC-3'

-

Procedure:

-

Extract total RNA from this compound-treated cells using a commercial kit according to the manufacturer's instructions.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Set up the qPCR reaction in a 20 µL volume containing:

-

10 µL SYBR Green Master Mix (2x)

-

1 µL cDNA

-

0.5 µL each of forward and reverse primers (10 µM stock)

-

8 µL nuclease-free water

-

-

Run the qPCR reaction using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

-

Analyze the data using the ΔΔCt method to determine the fold change in p21 mRNA expression, normalized to the housekeeping gene.

Conclusion

The induction of cellular senescence via the p53/p21 axis represents a critical mechanism of action for the anti-tumor agent this compound. A thorough understanding of this pathway and the ability to robustly quantify its activation are essential for the preclinical and clinical development of this compound and other senescence-inducing therapies. The methodologies and data presented in this guide provide a framework for researchers to investigate and leverage this important anti-cancer strategy. Further studies are warranted to obtain more precise quantitative data on the dose-response relationship between this compound and the induction of senescence.

References

- 1. Different DNA lesions trigger distinct cell death responses in HCT116 colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin - PMC [pmc.ncbi.nlm.nih.gov]

The Cytotoxicity of Bizelesin: A Deep Dive into its Mechanism of Action in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bizelesin (NSC 615291) is a synthetic, highly potent cytotoxic agent belonging to the cyclopropylpyrroloindole (CPI) family of DNA alkylating agents.[1][2] As a bifunctional analog of the antibiotic CC-1065, this compound exhibits extraordinary potency in killing cancer cells.[2][3] Its unique mechanism of action, which involves the formation of DNA interstrand cross-links, has made it a subject of significant interest in the field of oncology and drug development.[4] This technical guide provides a comprehensive overview of the cytotoxicity of this compound, detailing its molecular mechanism, cellular consequences, and the experimental protocols used to elucidate its effects.

Mechanism of Action: DNA Alkylation and Interstrand Cross-linking

This compound's cytotoxic activity stems from its ability to bind to the minor groove of DNA and induce covalent alkylation. Unlike many other alkylating agents that target guanine, this compound selectively alkylates adenine bases at the N-3 position, particularly within AT-rich sequences.

This compound's structure features two reactive cyclopropyl moieties, enabling it to act as a bifunctional agent. This allows it to form not only single-strand DNA lesions but also highly cytotoxic double-strand DNA interstrand cross-links. These cross-links physically prevent the separation of DNA strands, thereby inhibiting critical cellular processes such as DNA replication and transcription. The formation of these interstrand cross-links is a key factor contributing to this compound's high cytotoxicity. There is also evidence that this compound can induce alkylation of guanine and cytosine bases in specific sequence contexts, further contributing to its DNA-damaging capabilities.

The following diagram illustrates the proposed mechanism of this compound-induced DNA damage.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Preclinical antitumor activity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical pharmacology of this compound, a potent bifunctional analog of the DNA-binding antibiotic CC-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Preclinical Journey of Bizelesin: A Potent DNA-Alkylating Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bizelesin (U-77779, NSC 615291) is a synthetic, highly potent cyclopropylpyrroloindole (CPI) derivative that emerged from the quest for novel anticancer agents with superior efficacy and a unique mechanism of action.[1] Developed as a synthetic analogue of the natural antibiotic CC-1065, this compound was designed to overcome the delayed toxicity associated with its parent compound while retaining or even enhancing its antitumor properties.[1] This technical guide provides a comprehensive overview of the preclinical development and history of this compound, detailing its mechanism of action, key experimental findings, and the methodologies employed in its evaluation.

History and Development

The development of this compound is rooted in the study of CC-1065, a potent cytotoxic antibiotic produced by Streptomyces zelensis. While CC-1065 demonstrated remarkable antitumor activity, its clinical development was hampered by a delayed and lethal toxicity profile. This led to the synthesis of a series of analogues, including the monofunctional adozelesin and the bifunctional this compound.[2][3] this compound, with its two reactive cyclopropyl moieties, was engineered to act as a bifunctional DNA alkylating agent, capable of forming interstrand cross-links, a mechanism distinct from the monofunctional alkylation of CC-1065.[1] This structural modification aimed to enhance cytotoxicity towards tumor cells and alter the toxicity profile. The National Cancer Institute (NCI) and The Upjohn Company selected this compound for further development based on its impressive potency, broad spectrum of antitumor activity, and lack of cross-resistance with other alkylating agents.

Mechanism of Action

This compound exerts its cytotoxic effects through a sequence-specific interaction with the minor groove of DNA. Its mechanism can be delineated as follows:

-

DNA Binding: this compound binds to AT-rich sequences in the DNA minor groove. The preferred binding site for this compound is the 5'-T(A/T)4A-3' sequence.

-

DNA Alkylation: Following binding, the two chloromethyl groups of this compound are converted to highly reactive cyclopropyl groups. These cyclopropyl moieties then covalently alkylate the N3 position of adenine residues on opposite DNA strands.

-

Interstrand Cross-link Formation: The bifunctional nature of this compound allows it to alkylate adenines on opposing DNA strands, resulting in the formation of a rigid interstrand cross-link. This cross-link physically prevents the separation of the DNA strands, a critical step for both DNA replication and transcription.

-

Cellular Consequences: The formation of DNA interstrand cross-links triggers a cascade of cellular responses. These lesions are potent blocks to DNA replication, leading to the inhibition of DNA synthesis. This, in turn, activates DNA damage response pathways, including the p53 signaling pathway. The activation of p53 leads to the upregulation of p21, a cyclin-dependent kinase inhibitor, which induces a G2/M cell-cycle arrest. Ultimately, in many cell types, this sustained cell cycle arrest leads to cellular senescence rather than apoptosis.

Preclinical Antitumor Activity

This compound demonstrated potent antitumor activity across a broad spectrum of preclinical models, including syngeneic murine tumors and human tumor xenografts.

In Vitro Cytotoxicity

This compound exhibited extraordinary potency against various cancer cell lines, with IC50 values in the picomolar range.

| Cell Line | IC50 (pM) | Reference |

| L1210 (Murine Leukemia) | 2.3 | |

| HCT116 (Human Colon Carcinoma) | 2 |

Table 1: In Vitro Cytotoxicity of this compound

In Vivo Efficacy

In vivo studies in mice confirmed the significant antitumor activity of this compound against a range of tumor models.

| Tumor Model | Administration Route | Key Findings | Reference |

| P388 and L1210 Leukemias (i.p.) | i.v. | >6.7 log10 cell kill | |

| L1210 Leukemia (s.c.) | i.v. | 80% tumor-free survivors | |

| B16 Melanoma (i.p.) | i.p. | 158% increase in life span, 25% tumor-free survivors | |

| B16 Melanoma (i.p.) | i.v. | 67% increase in life span, no tumor-free survivors | |

| Human Tumor Xenografts (various) | i.v. | >1.0 log10 cell kill in CAKI-1 renal, LX-1 lung, HT-29 colon, LOX IMVI and UACC-62 melanomas, and MX-1 mammary tumors |

Table 2: In Vivo Antitumor Activity of this compound in Mice

This compound was found to be most active when administered intravenously. Notably, it did not produce the delayed deaths that were characteristic of CC-1065. However, it was observed that this compound might be a substrate for the multidrug resistance efflux pump, as a doxorubicin-resistant subline was completely cross-resistant to it.

Pharmacokinetics and Stability

Preclinical pharmacokinetic studies in mice revealed a biphasic plasma elimination profile for this compound.

| Parameter | Value |

| Administration Route | i.v. |

| Dose | 15 µg/kg |

| α-phase half-life (t1/2α) | 3.5 min |

| β-phase half-life (t1/2β) | 7.3 h |

| Volume of Distribution (VSS) | 7,641 ml/kg |

| Total Body Clearance (ClTB) | 16.3 ml min-1 kg-1 |

Table 3: Murine Pharmacokinetic Parameters of this compound

This compound is stable in organic solvents but demonstrates pH-dependent stability in aqueous solutions, with greater stability at acidic pH.

| pH | Half-life |

| 4 | 9.6 h |

| 7 | 2.1 h |

| 10 | <1 h |

Table 4: Stability of this compound in Aqueous Buffers

Preclinical Toxicology

The dose-limiting toxicity of this compound in preclinical animal studies was found to be myelosuppression. Interestingly, there were significant interspecies differences in myelotoxicity, with beagle dogs being more sensitive than rodents. This observation was critical in determining the safe starting dose for Phase I clinical trials in humans.

Clinical Development

Based on its promising preclinical profile, this compound entered Phase I clinical trials in patients with advanced solid malignancies. The recommended doses for Phase II studies were determined to be 0.71 µg/m² for heavily pretreated patients and 1.26 µg/m² for minimally pretreated patients, administered as an intravenous bolus every 4 weeks. Myelosuppression, particularly neutropenia, was the principal toxicity observed. While the clinical development of this compound as a standalone agent has been limited, its high potency has made it an attractive candidate for use as a payload in antibody-drug conjugates (ADCs).

Experimental Protocols

L1210 Cell Bioassay for Cytotoxicity

This bioassay was utilized to determine the cytotoxic activity of this compound and for pharmacokinetic analysis.

-

Cell Culture: L1210 murine leukemia cells are maintained in an appropriate culture medium.

-

Drug Exposure: Cells are incubated with varying concentrations of this compound for 48 hours.

-

Growth Inhibition Assessment: The 50% growth-inhibitory concentration (IC50) is determined by measuring cell proliferation, for example, using a cell counting method or a metabolic activity assay.

-

Pharmacokinetic Sample Analysis: For pharmacokinetic studies, mouse plasma samples are diluted and added to the L1210 cell cultures to determine the concentration of cytotoxic activity.

In Vivo Antitumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

-

Cell Implantation: Human tumor cells (e.g., HT-29 colon cancer cells) are subcutaneously injected into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Drug Administration: this compound is administered to the mice, typically via intravenous injection, at various doses and schedules.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control (vehicle-treated) group. The log10 cell kill is often used as a measure of efficacy.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle progression.

-

Cell Treatment: Cancer cells (e.g., HCT116) are treated with this compound for a specified duration (e.g., 4 hours).

-

Cell Harvest and Fixation: Cells are harvested, washed, and fixed, typically with cold ethanol.

-

DNA Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their DNA content.

Western Blot Analysis for p53 and p21

This technique is employed to investigate the effect of this compound on the expression of key proteins in the DNA damage response pathway.

-

Cell Treatment and Lysis: Cells are treated with this compound, and then whole-cell lysates are prepared using a suitable lysis buffer.

-

Protein Quantification: The protein concentration in the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for p53 and p21, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

Conclusion

This compound stands as a testament to rational drug design, born from the endeavor to refine the therapeutic potential of a natural product. Its unique bifunctional DNA alkylating mechanism, leading to potent antitumor activity and a distinct cellular response of senescence, has been extensively characterized through a variety of preclinical studies. While its journey as a standalone therapeutic has been challenging, the in-depth understanding of its preclinical profile continues to inform its potential application as a highly potent payload in targeted cancer therapies, ensuring its legacy in the ongoing fight against cancer.

References

Bizelesin's Affinity for AT-Rich DNA: A Technical Deep Dive

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the molecular basis for bizelesin's selective binding and alkylation of Adenine-Thymine (AT)-rich sequences within the DNA minor groove. This compound, a potent cytotoxic agent, is a synthetic analog of the duocarmycin and CC-1065 family of natural products. Its unique bifunctional nature allows it to form interstrand cross-links, a property central to its antitumor activity. This document provides a comprehensive overview of its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and molecular interactions.

Mechanism of Action: Minor Groove Binding and DNA Alkylation

This compound is a DNA minor groove binding agent that exhibits a strong preference for AT-rich regions.[1][2] Its rigid, crescent-shaped structure complements the narrow width of the minor groove in these sequences. The molecule consists of two reactive cyclopropylpyrroloindole (CPI) units linked by a central urea-containing moiety. This bifunctional nature allows it to span across the DNA duplex and alkylate adenine bases on opposite strands, leading to the formation of highly cytotoxic interstrand cross-links.[2]

The alkylation reaction proceeds via a three-step mechanism:

-

Non-covalent Binding: this compound initially binds non-covalently to the minor groove of AT-rich DNA sequences. This binding is driven by van der Waals forces, hydrogen bonding, and electrostatic interactions between the drug and the DNA.

-

Activation: The chloromethyl groups on the CPI moieties are converted to highly reactive cyclopropyl groups in situ.[2]

-

Alkylation: The electrophilic cyclopropane ring is then attacked by the nucleophilic N3 position of adenine bases, forming a covalent adduct. The bifunctional nature of this compound allows for a second alkylation event on the opposing strand, resulting in an interstrand cross-link.

Quantitative Data

Cytotoxicity

This compound exhibits potent cytotoxicity against a range of cancer cell lines, with IC50 values typically in the picomolar to low nanomolar range. Its potency is significantly greater than that of its parent compound, CC-1065, and the monofunctional analog, adozelesin.[3]

| Compound | Cell Line | IC50 | Reference |

| This compound | L1210 | 2.3 pM | |

| Adozelesin | L1210 | 3.4 pM | |

| CC-1065 | L1210 | 88.1 pM | |

| This compound | HCT116 | 2 pM | |

| Adozelesin | HCT116 | 0.2 nM |

DNA Sequence Selectivity

This compound demonstrates a clear preference for specific AT-rich sequences for both mono-alkylation and interstrand cross-linking. The consensus sequence for this compound binding and alkylation has been identified through footprinting and sequencing studies.

| Binding Mode | Consensus Sequence | Reference |

| Interstrand Cross-link | 5'-TA(A/T)4T-3' 3'-AT(T/A)4A-5' |

Underlined adenines indicate the primary sites of alkylation.

Experimental Protocols

DNase I Footprinting Assay

DNase I footprinting is a technique used to identify the specific DNA sequences to which a ligand binds. The principle is that the bound ligand protects the DNA from cleavage by DNase I, leaving a "footprint" on a sequencing gel.

Protocol:

-

DNA Probe Preparation:

-

A DNA fragment of interest (typically 100-200 bp) containing potential this compound binding sites is radiolabeled at one 5' end.

-

The labeled probe is purified by polyacrylamide gel electrophoresis (PAGE).

-

-

Binding Reaction:

-

The radiolabeled DNA probe (e.g., 10,000 cpm) is incubated with varying concentrations of this compound in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 2.5% glycerol).

-

Incubate at room temperature for a sufficient time to allow for binding and alkylation (e.g., 4 hours).

-

-

DNase I Digestion:

-

A freshly diluted solution of DNase I is added to the binding reaction. The concentration of DNase I needs to be optimized to achieve partial digestion of the DNA.

-

The digestion is allowed to proceed for a short period (e.g., 1-2 minutes) at room temperature.

-

-

Reaction Termination and Sample Preparation:

-

The digestion is stopped by the addition of a stop solution (e.g., EDTA, SDS, and a loading dye).

-

The samples are heated to denature the DNA.

-

-

Gel Electrophoresis and Autoradiography:

-

The digested DNA fragments are separated on a high-resolution denaturing polyacrylamide sequencing gel.

-

The gel is dried and exposed to X-ray film to visualize the radioactive bands. The region where this compound has bound will appear as a gap in the ladder of bands, representing the "footprint."

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect the formation of a complex between a DNA probe and a binding molecule. The complex will migrate more slowly through a non-denaturing gel than the free probe.

Protocol:

-

Probe Preparation:

-

A double-stranded oligonucleotide probe (typically 20-50 bp) containing the this compound binding sequence is synthesized.

-

The probe is end-labeled with a radioisotope (e.g., 32P) or a fluorescent tag.

-

-

Binding Reaction:

-

The labeled probe is incubated with varying concentrations of this compound in a binding buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 1 mM DTT, 10% glycerol).

-

A non-specific competitor DNA (e.g., poly(dI-dC)) is often included to reduce non-specific binding.

-

The reaction is incubated at room temperature for a time sufficient for binding to occur.

-

-

Gel Electrophoresis:

-

The binding reactions are loaded onto a non-denaturing polyacrylamide gel.

-

The gel is run at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complex.

-

-

Detection:

-

The gel is dried and the labeled DNA is visualized by autoradiography or fluorescence imaging. A "shifted" band, corresponding to the this compound-DNA complex, will appear at a higher molecular weight than the free probe.

-

Visualizations

Chemical Structure and DNA Interaction

Caption: this compound binding in the minor groove of an AT-rich DNA sequence, forming covalent adducts with adenine bases.

Experimental Workflow: DNase I Footprinting

Caption: Workflow for DNase I footprinting to identify this compound binding sites on DNA.

DNA Damage Response Signaling Pathway

Caption: Simplified signaling pathway of this compound-induced DNA damage leading to cell cycle arrest and senescence.

Conclusion

This compound's potent antitumor activity is intrinsically linked to its high affinity and selectivity for AT-rich DNA sequences. Its ability to form interstrand cross-links within the minor groove triggers a robust DNA damage response, ultimately leading to cell cycle arrest and senescence in cancer cells. The experimental protocols and quantitative data presented in this guide provide a framework for the further investigation and development of this compound and related compounds as targeted cancer therapeutics. Further research, including high-resolution structural studies of this compound-DNA complexes, will be crucial for the rational design of next-generation DNA-binding agents with improved efficacy and reduced toxicity.

References

Methodological & Application

Application Notes and Protocols for Bizelesin Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Bizelesin, a potent DNA alkylating agent, in cell culture experiments. Detailed protocols for assessing its cytotoxic and cytostatic effects, as well as its impact on cell cycle progression and apoptosis, are presented.

Introduction

This compound is a synthetic cyclopropylpyrroloindole derivative that acts as a highly potent DNA alkylating agent.[1] It selectively binds to the minor groove of AT-rich DNA sequences and induces interstrand cross-links, which effectively inhibits DNA replication and RNA synthesis.[1][2] This mechanism of action leads to cell cycle arrest, primarily in the G2/M phase, and can induce cellular senescence.[1][3] this compound's potent antitumor activity is being explored for its therapeutic potential in various cancers.

Mechanism of Action

This compound exerts its cytotoxic effects through a well-defined pathway. Upon entering the cell, it binds to the minor groove of DNA and causes interstrand cross-linking. This DNA damage triggers a cellular stress response, leading to the activation of the p53 tumor suppressor protein. Activated p53, in turn, induces the expression of the cyclin-dependent kinase inhibitor p21. p21 then inhibits the activity of cyclin-dependent kinases (CDKs) that are essential for cell cycle progression, resulting in a G2/M phase arrest. This sustained cell cycle arrest can ultimately lead to cellular senescence, a state of irreversible growth arrest, without a significant induction of apoptosis in some cell types.

Data Presentation

This compound IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different cancer cell lines.

| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |

| L1210 | Leukemia | 2.3 pM | 48 hours | |

| HeLa | Cervical Carcinoma | 0.06 ng/mL | Not Specified | |

| P388 | Leukemia | >6.7 log10 cell kill | Not Specified | |

| B16 | Melanoma | 158% increase in life span | Not Specified | |

| CAKI-1 | Renal | >1.0 log10 cell kill | Not Specified | |

| LX-1 | Lung | >1.0 log10 cell kill | Not Specified | |

| HT-29 | Colon | >1.0 log10 cell kill | Not Specified | |

| LOX IMVI | Melanoma | >1.0 log10 cell kill | Not Specified | |

| UACC-62 | Melanoma | >1.0 log10 cell kill | Not Specified | |

| MX-1 | Mammary | >1.0 log10 cell kill | Not Specified |

Experimental Protocols

Cell Culture and this compound Treatment

This protocol outlines the general procedure for culturing cells and treating them with this compound.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Phosphate-buffered saline (PBS)

-

Tissue culture flasks or plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture cells in T-75 flasks until they reach 70-80% confluency.

-

Trypsinize the cells, count them using a hemocytometer, and seed them into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at the desired density.

-

Allow the cells to adhere and grow for 24-48 hours.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

-

Incubate the cells for the desired treatment duration (e.g., 4 hours).

-

After the treatment period, remove the this compound-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

-

Incubate the cells for a further period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Clonogenic Assay (Colony Formation Assay)

This assay assesses the ability of single cells to proliferate and form colonies after treatment with this compound, providing a measure of cytotoxicity.

Materials:

-

Treated and untreated control cells

-

Complete cell culture medium

-

6-well plates or 100 mm dishes

-

Trypsin-EDTA

-

Crystal Violet staining solution (0.5% crystal violet in methanol)

Procedure:

-

Following this compound treatment and a recovery period, trypsinize the cells to obtain a single-cell suspension.

-

Count the cells and seed a low, predetermined number of cells (e.g., 100-1000 cells/well) into 6-well plates containing fresh, drug-free medium. The exact number will depend on the cell line's plating efficiency and the expected toxicity of the treatment.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

After the incubation period, remove the medium and gently wash the colonies with PBS.

-

Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes.

-

Remove the methanol and add 1 mL of Crystal Violet staining solution to each well. Incubate for 10-20 minutes at room temperature.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (a colony is typically defined as a group of at least 50 cells).

-

Calculate the plating efficiency and surviving fraction for each treatment group.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of flow cytometry to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

Treated and untreated control cells

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes or at -20°C for overnight storage.

-

Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Treated and untreated control cells grown on coverslips or in chamber slides

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope

Procedure:

-

After the desired post-treatment incubation period, wash the cells with PBS.

-

Fix the cells with 4% PFA for 15-30 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization solution for 2-5 minutes on ice.

-

Wash the cells with PBS.

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.

-

Wash the cells with PBS.

-

Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Senescence Assay (β-Galactosidase Staining)

This assay detects the activity of senescence-associated β-galactosidase (SA-β-gal), a biomarker for senescent cells.

Materials:

-

Treated and untreated control cells

-

PBS

-

Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

-

Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and citric acid/sodium phosphate buffer, pH 6.0)

-

Light microscope

Procedure:

-

After a prolonged post-treatment incubation period (e.g., 10 days), wash the cells with PBS.

-

Fix the cells with the fixative solution for 10-15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Add the staining solution to the cells and incubate at 37°C (without CO2) for 12-24 hours, or until a blue color develops in the senescent cells.

-

Wash the cells with PBS.

-

Visualize the cells under a light microscope and quantify the percentage of blue-stained (senescent) cells.

Mandatory Visualizations

This compound Signaling Pathway

Caption: Signaling pathway of this compound leading to G2/M arrest and senescence.

Experimental Workflow for this compound Treatment and Analysis

Caption: General experimental workflow for in vitro studies of this compound.

References

Determining the In Vitro IC50 of Bizelesin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and data for determining the half-maximal inhibitory concentration (IC50) of Bizelesin, a potent DNA alkylating agent, in vitro. The IC50 value is a critical measure of a compound's potency and is essential for preclinical drug development and for comparing its efficacy across different cancer cell lines.

Introduction to this compound

This compound is a synthetic analog of the antibiotic CC-1065 and functions as a potent bifunctional DNA alkylating agent.[1] It selectively binds to the minor groove of DNA at AT-rich sequences and creates interstrand cross-links, which are highly cytotoxic lesions that can block DNA replication and transcription, ultimately leading to cell death.[2][3] Due to its high potency, determining the precise IC50 in various cancer cell lines is a key step in evaluating its therapeutic potential.

Data Presentation: IC50 of this compound in Various Cancer Cell Lines

The following table summarizes the reported in vitro IC50 values for this compound in different cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions such as incubation time.[4]

| Cell Line | Cancer Type | IC50 Value | Assay Duration |

| L1210 | Murine Leukemia | 2.3 pM | 48 hours |

| HeLa | Human Cervical Carcinoma | 0.06 ng/mL | Not Specified |

| HCT116 | Human Colon Carcinoma | 2 pM | 4 hours (drug treatment) |

Experimental Protocols

Two common and reliable colorimetric assays for determining the in vitro cytotoxicity of a compound are the MTT assay and the Sulforhodamine B (SRB) assay. Detailed protocols for both are provided below.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

This compound stock solution (in DMSO)

-

Selected cancer cell line

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well flat-bottom plates